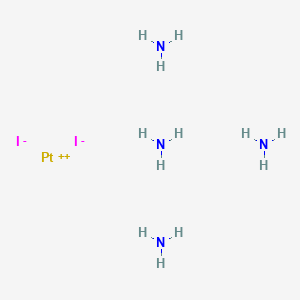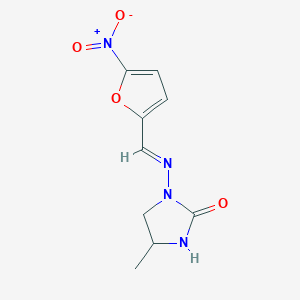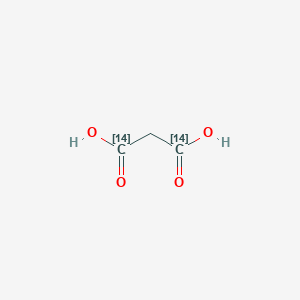
(1,3-14C2)Propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-14C2)Propanedioic acid, also known as malonic acid, is a dicarboxylic acid that is commonly used in organic synthesis. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. This acid is a valuable starting material for the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Mechanism Of Action
The mechanism of action of (1,3-14C2)Propanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that use carboxylic acids as substrates. This inhibition can lead to a decrease in the activity of these enzymes, which can have a variety of physiological effects.
Biochemical And Physiological Effects
(1,3-14C2)Propanedioic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including malate dehydrogenase and succinate dehydrogenase. Additionally, (1,3-14C2)Propanedioic acid acid has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using (1,3-14C2)Propanedioic acid in lab experiments is its versatility as a starting material for the synthesis of a wide variety of organic compounds. Additionally, its ability to act as a pH buffer makes it useful in biochemical and physiological experiments. However, one limitation of using (1,3-14C2)Propanedioic acid acid is its toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving (1,3-14C2)Propanedioic acid. One area of interest is the development of new synthetic methods for producing (1,3-14C2)Propanedioic acid acid and its derivatives. Additionally, there is ongoing research into the biochemical and physiological effects of (1,3-14C2)Propanedioic acid acid, particularly its potential as a therapeutic agent for the treatment of various diseases. Finally, there is interest in developing new applications for (1,3-14C2)Propanedioic acid acid in industrial processes, such as the production of biodegradable plastics.
Synthesis Methods
There are several methods for synthesizing (1,3-14C2)Propanedioic acid, but the most commonly used method involves the reaction of chloroacetic acid with potassium cyanide. The reaction produces potassium malonate, which is then hydrolyzed to yield (1,3-14C2)Propanedioic acid acid. Another method involves the reaction of acetic anhydride with potassium cyanide, which produces diacetoacetic acid. This acid can be further hydrolyzed to yield (1,3-14C2)Propanedioic acid acid.
Scientific Research Applications
(1,3-14C2)Propanedioic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, ketones, and aldehydes. Additionally, (1,3-14C2)Propanedioic acid acid is used as a pH buffer in biochemical and physiological experiments.
properties
CAS RN |
13878-08-5 |
|---|---|
Product Name |
(1,3-14C2)Propanedioic acid |
Molecular Formula |
C3H4O4 |
Molecular Weight |
108.05 g/mol |
IUPAC Name |
(1,3-14C2)propanedioic acid |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2 |
InChI Key |
OFOBLEOULBTSOW-FTOQCNSHSA-N |
Isomeric SMILES |
C([14C](=O)O)[14C](=O)O |
SMILES |
C(C(=O)O)C(=O)O |
Canonical SMILES |
C(C(=O)O)C(=O)O |
synonyms |
MALONIC ACID, [1,3-14C] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



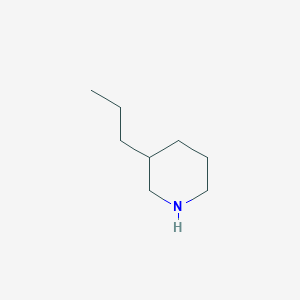
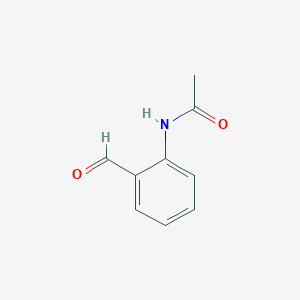
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
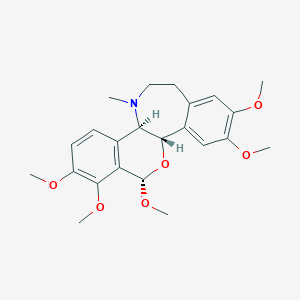
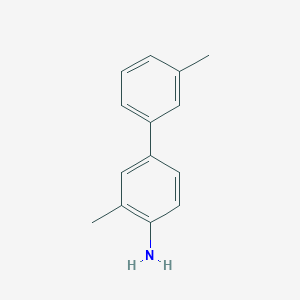
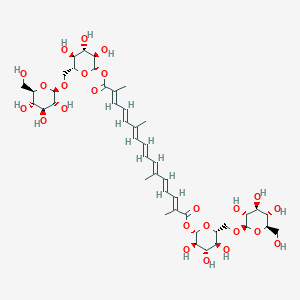
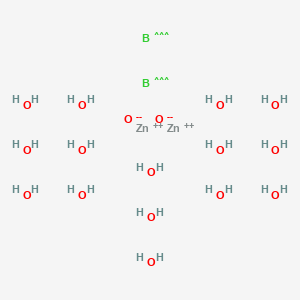
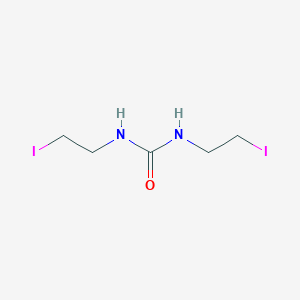
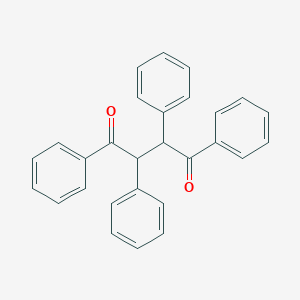
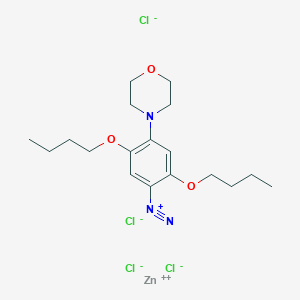
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)

